Pentabromophenyl acrylate

Übersicht

Beschreibung

Pentabromophenyl acrylate is a useful research compound. Its molecular formula is C9H3Br5O2 and its molecular weight is 542.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Pentabromophenyl acrylate (PBPA), with the chemical formula and CAS number 52660-82-9, is a brominated acrylate compound that has garnered attention for its unique properties and potential applications in various fields, including polymer chemistry and biomedical engineering. This article delves into the biological activity of PBPA, focusing on its toxicity, environmental impact, and applications in medical and industrial contexts.

- Molecular Weight : 542.6 g/mol

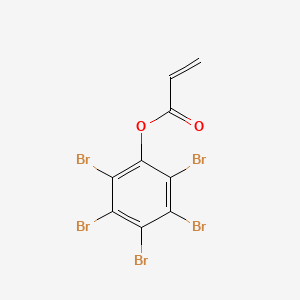

- IUPAC Name : (2,3,4,5,6-pentabromophenyl) prop-2-enoate

- Topological Polar Surface Area : 26.3 Ų

The structure of PBPA features multiple bromine atoms attached to a phenyl ring, which contributes to its flame-retardant properties and influences its biological interactions.

Toxicological Profile

PBPA is primarily studied for its toxicity and potential environmental risks associated with brominated compounds. Research indicates that exposure to PBPA can lead to various toxicological effects:

- Acute Toxicity : Studies have shown that PBPA exhibits significant acute toxicity in aquatic organisms, raising concerns about its environmental impact when released into ecosystems.

- Chronic Effects : Long-term exposure has been linked to endocrine disruption and potential carcinogenic effects due to the presence of brominated compounds .

Antimicrobial Properties

Recent investigations have explored the antimicrobial properties of PBPA. The compound has shown effectiveness against several bacterial strains, suggesting potential applications in antimicrobial coatings and materials:

- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of cellular membranes and interference with metabolic processes in bacteria.

- Applications : PBPA could be utilized in the development of antimicrobial surfaces for medical devices or packaging materials.

Applications in Polymer Chemistry

PBPA is extensively used in polymer synthesis due to its ability to form stable acrylate polymers. These polymers exhibit unique properties beneficial for various applications:

Case Study 1: Photonic Applications

A study demonstrated that polymers derived from PBPA exhibit unique refractive index characteristics, making them suitable for use in optical devices such as lenses and displays. The research highlighted the polymer's ability to maintain clarity while providing necessary optical properties .

Case Study 2: Antimicrobial Coatings

Another investigation focused on the application of PBPA-based coatings on medical devices. The findings indicated that these coatings significantly reduced bacterial colonization on surfaces, thereby enhancing the safety of implants and surgical instruments.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKVYNMMVYEBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52660-83-0 | |

| Record name | 2-Propenoic acid, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52660-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20392732 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52660-82-9 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromophenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the reactivity characteristics of Pentabromophenyl Acrylate in copolymerization reactions?

A1: Research indicates that this compound exhibits a high reactivity ratio in copolymerization reactions with monomers like acrylonitrile and styrene. [, , ] This means it tends to react with itself more readily than with the comonomer. Studies have shown that its reactivity is higher than 2,3-Dibromopropyl Acrylate and 2,4,6-Tribromophenyl Acrylate in similar reactions. [, ] This high reactivity influences the copolymer composition and potentially impacts the final material properties.

Q2: Can you elaborate on the relationship between monomer feed composition and the final terpolymer composition when this compound is involved?

A2: Studies on the terpolymerization of Acrylonitrile, Styrene, and this compound in Dimethylformamide solution revealed a predictable relationship between monomer feed composition and the final terpolymer composition. [] The experimental data aligned well with calculations based on the Alfrey-Goldfinger equation, demonstrating the applicability of this model in predicting terpolymerization behavior. Triangular coordinate graphs effectively represent the correlation between monomer feed and terpolymer compositions, aiding in understanding the influence of varying monomer ratios.

Q3: Does the presence of this compound create unique compositional points in terpolymerization reactions?

A3: While no true ternary azeotropic composition point was identified in the Acrylonitrile-Styrene-Pentabromophenyl Acrylate system, a "pseudoazeotropic" region was observed. [] This finding suggests a specific range of monomer feed compositions where the terpolymer composition remains relatively constant despite variations in conversion. This information is crucial for controlling and tailoring the final terpolymer properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.